
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is an organic compound that belongs to the xanthene family Xanthenes are known for their tricyclic structure consisting of two benzene rings fused to a pyran ring This particular compound features a methoxy group at the 4-position and an acetaldehyde group at the 9-position of the xanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and phthalic anhydride.
Cyclization: The initial step involves the cyclization of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This reaction forms 4-methoxy-9H-xanthen-9-one.
Reduction: The 4-methoxy-9H-xanthen-9-one is then reduced to 4-methoxy-9H-xanthen-9-ol using a reducing agent like sodium borohydride.
Oxidation: Finally, the 4-methoxy-9H-xanthen-9-ol is oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the cyclization and reduction steps to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems for the oxidation step to ensure efficient and consistent production.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Hydrochloric acid (HCl) for demethylation followed by nucleophiles like ammonia (NH₃) or hydroxylamine (NH₂OH).
Major Products
Oxidation: (4-Methoxy-9H-xanthen-9-yl)acetic acid.
Reduction: (4-Methoxy-9H-xanthen-9-yl)methanol.
Substitution: 4-Hydroxy-9H-xanthen-9-yl)acetaldehyde or (4-Amino-9H-xanthen-9-yl)acetaldehyde.
Applications De Recherche Scientifique
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific optical properties, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful as a fluorescent probe.
Biological Activity: The compound’s methoxy and aldehyde groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Therapeutic Effects: The compound’s structure allows it to interact with cellular components, leading to potential anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Hydroxy-9H-xanthen-9-yl)acetaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Amino-9H-xanthen-9-yl)acetaldehyde: Similar structure but with an amino group instead of a methoxy group.
(4-Methoxy-9H-xanthen-9-yl)methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is unique due to its specific combination of a methoxy group and an aldehyde group on the xanthene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
820210-84-2 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-(4-methoxy-9H-xanthen-9-yl)acetaldehyde |
InChI |
InChI=1S/C16H14O3/c1-18-15-8-4-6-13-11(9-10-17)12-5-2-3-7-14(12)19-16(13)15/h2-8,10-11H,9H2,1H3 |
Clé InChI |
ALTQVBVUIBZIPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)
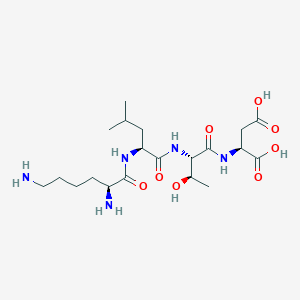
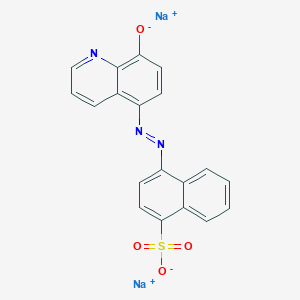

![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)
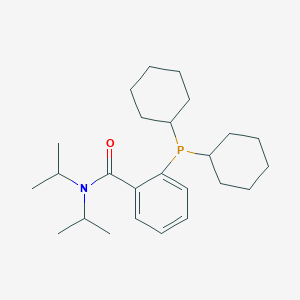
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)
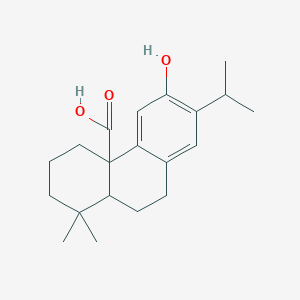
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
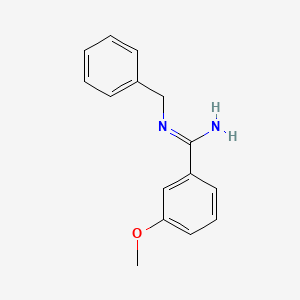

![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
